molecular formula C11H7F6NO4 B12469296 3-Nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate

3-Nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate

Cat. No.: B12469296
M. Wt: 331.17 g/mol
InChI Key: SZXKKXUSMPSDDB-UHFFFAOYSA-N
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Description

3-Nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate is an organic compound characterized by the presence of nitrophenyl and trifluoromethyl groups. The compound is notable for its unique chemical structure, which includes both electron-withdrawing nitro and trifluoromethyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate typically involves the esterification of 3-nitrophenol with 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products

    Nucleophilic substitution: Substituted phenyl derivatives.

    Reduction: 3-Aminophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate.

    Hydrolysis: 3-Nitrophenol and 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoic acid.

Scientific Research Applications

3-Nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique electronic properties.

    Medicine: Explored for its potential pharmacological activities, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate is primarily influenced by its electron-withdrawing groups. These groups can modulate the reactivity of the compound, making it a versatile intermediate in various chemical reactions. The nitro group, in particular, can participate in electron transfer processes, while the trifluoromethyl groups can enhance the compound’s stability and lipophilicity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitrophenyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate
  • 3-Nitrophenyl 3,3,3-trifluoro-2-ethyl-2-(trifluoromethyl)propanoate
  • 3-Nitrophenyl 3,3,3-trifluoro-2-methyl-2-(difluoromethyl)propanoate

Uniqueness

Compared to similar compounds, 3-Nitrophenyl 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic properties. These properties make it particularly useful in applications requiring high reactivity and stability.

Properties

Molecular Formula

C11H7F6NO4

Molecular Weight

331.17 g/mol

IUPAC Name

(3-nitrophenyl) 3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoate

InChI

InChI=1S/C11H7F6NO4/c1-9(10(12,13)14,11(15,16)17)8(19)22-7-4-2-3-6(5-7)18(20)21/h2-5H,1H3

InChI Key

SZXKKXUSMPSDDB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1=CC=CC(=C1)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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